![molecular formula C17H25N3O3S B3503494 1'-(phenylsulfonyl)-1,4'-bipiperidine-4'-carboxamide](/img/structure/B3503494.png)
1'-(phenylsulfonyl)-1,4'-bipiperidine-4'-carboxamide
Overview
Description
1-(phenylsulfonyl)-1,4'-bipiperidine-4'-carboxamide, also known as PSB-0739, is a small molecule compound that has been the subject of scientific research due to its potential therapeutic applications. PSB-0739 has been shown to have promising effects on the central nervous system, making it a potential candidate for the treatment of various neurological disorders.
Mechanism of Action
1'-(phenylsulfonyl)-1,4'-bipiperidine-4'-carboxamide is believed to exert its effects through the modulation of GABA receptors in the brain. Specifically, it has been shown to enhance the activity of GABA receptors, which can lead to anxiolytic and neuroprotective effects.
Biochemical and Physiological Effects:
1'-(phenylsulfonyl)-1,4'-bipiperidine-4'-carboxamide has been shown to have several biochemical and physiological effects, including the modulation of GABA receptors, the reduction of anxiety and stress, and the protection of neurons in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using 1'-(phenylsulfonyl)-1,4'-bipiperidine-4'-carboxamide in lab experiments is that it has been shown to have a relatively low toxicity profile, making it a safer option for in vitro and in vivo studies. However, one limitation is that it may not be effective in all models of neurological disorders, and further research is needed to determine its full therapeutic potential.
Future Directions
Some potential future directions for research on 1'-(phenylsulfonyl)-1,4'-bipiperidine-4'-carboxamide include:
1. Investigating its potential use as a treatment for other neurological disorders, such as Alzheimer's disease or multiple sclerosis.
2. Studying its effects on other neurotransmitter systems in the brain, such as dopamine or serotonin.
3. Developing more efficient synthesis methods for 1'-(phenylsulfonyl)-1,4'-bipiperidine-4'-carboxamide to increase its availability for research and potential clinical use.
4. Investigating its potential use in combination with other drugs or therapies for enhanced therapeutic effects.
In conclusion, 1'-(phenylsulfonyl)-1,4'-bipiperidine-4'-carboxamide is a small molecule compound that has shown promising effects on the central nervous system and has been the subject of several scientific studies. While further research is needed to determine its full therapeutic potential, it has the potential to be a valuable tool in the treatment of various neurological disorders.
Scientific Research Applications
1'-(phenylsulfonyl)-1,4'-bipiperidine-4'-carboxamide has been the subject of several scientific studies due to its potential therapeutic applications. One study found that 1'-(phenylsulfonyl)-1,4'-bipiperidine-4'-carboxamide had a significant effect on the activity of GABA receptors in the brain, which are involved in the regulation of anxiety and stress. Another study found that 1'-(phenylsulfonyl)-1,4'-bipiperidine-4'-carboxamide had a neuroprotective effect in a mouse model of Parkinson's disease, suggesting that it could be a potential treatment for this condition.
properties
IUPAC Name |
1-(benzenesulfonyl)-4-piperidin-1-ylpiperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3S/c18-16(21)17(19-11-5-2-6-12-19)9-13-20(14-10-17)24(22,23)15-7-3-1-4-8-15/h1,3-4,7-8H,2,5-6,9-14H2,(H2,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMJFAMWFOTLDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(CCN(CC2)S(=O)(=O)C3=CC=CC=C3)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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